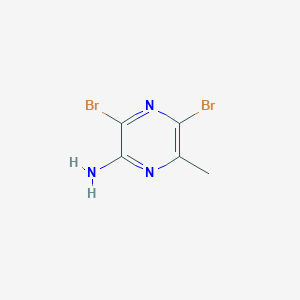

3,5-Dibromo-6-methylpyrazin-2-amine

CAS No.: 74290-66-7

Cat. No.: VC2470141

Molecular Formula: C5H5Br2N3

Molecular Weight: 266.92 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 74290-66-7 |

|---|---|

| Molecular Formula | C5H5Br2N3 |

| Molecular Weight | 266.92 g/mol |

| IUPAC Name | 3,5-dibromo-6-methylpyrazin-2-amine |

| Standard InChI | InChI=1S/C5H5Br2N3/c1-2-3(6)10-4(7)5(8)9-2/h1H3,(H2,8,9) |

| Standard InChI Key | AWBLTDFTDYGFGJ-UHFFFAOYSA-N |

| SMILES | CC1=C(N=C(C(=N1)N)Br)Br |

| Canonical SMILES | CC1=C(N=C(C(=N1)N)Br)Br |

Introduction

Chemical Structure and Identification

3,5-Dibromo-6-methylpyrazin-2-amine is a heterocyclic organic compound with a pyrazine core. The compound features two bromine atoms at positions 3 and 5, a methyl group at position 6, and an amino group at position 2. This specific arrangement of substituents contributes to its distinctive chemical reactivity profile and biological properties.

Chemical Identifiers

The compound is formally identified through various chemical notation systems:

| Identifier | Value |

|---|---|

| CAS Number | 74290-66-7 |

| Molecular Formula | C₅H₅Br₂N₃ |

| Molecular Weight | 266.921 g/mol |

| Synonyms | 2-amino-3,5-dibromo-6-methylpyrazine; 3,5-dibromo-6-methyl-2-pyrazinamine |

The compound was formally documented in scientific literature as early as 1980, appearing in research by Nobuhiro Sato in the Journal of Heterocyclic Chemistry .

Physical and Chemical Properties

3,5-Dibromo-6-methylpyrazin-2-amine exhibits specific physical and chemical properties that influence its behavior in various applications and reactions.

Physical Properties

The compound presents as a solid at standard conditions with the following physical characteristics:

| Property | Value |

|---|---|

| Physical State | Solid |

| Density | 2.1±0.1 g/cm³ |

| Boiling Point | 300.2±37.0 °C at 760 mmHg |

| Flash Point | 135.3±26.5 °C |

| Exact Mass | 264.885010 |

These physical properties are important considerations for handling, storage, and application of the compound in research settings .

Chemical Properties

Key chemical properties that influence the reactivity and behavior of 3,5-Dibromo-6-methylpyrazin-2-amine include:

| Property | Value | Significance |

|---|---|---|

| LogP | 3.51 | Indicates moderate lipophilicity |

| Polar Surface Area (PSA) | 51.80000 | Relates to hydrogen bonding capability |

| Vapor Pressure | 0.0±0.6 mmHg at 25°C | Indicates low volatility |

| Index of Refraction | 1.661 | Optical property |

The compound's moderately high LogP value suggests reasonable membrane permeability potential, an important consideration for pharmaceutical applications .

Synthesis and Preparation Methods

The synthesis of 3,5-Dibromo-6-methylpyrazin-2-amine typically follows established pathways in heterocyclic chemistry, with bromination of a suitable precursor being the key transformation.

Synthetic Pathway

Biological Activity and Mechanisms

3,5-Dibromo-6-methylpyrazin-2-amine demonstrates multiple biological activities that have been documented in research studies.

Enzyme Inhibition

The compound has been identified as an inhibitor of cytochrome P450 1A2, an enzyme involved in drug metabolism. This inhibitory activity has significant implications for:

-

Pharmacokinetic interactions

-

Drug metabolism pathways

-

Potential side effect profiles when co-administered with other medications

-

Development of metabolically stable therapeutic agents

This enzyme inhibition mechanism suggests applications in developing drug candidates with improved metabolic stability profiles .

Antimicrobial and Anticancer Properties

Research has demonstrated that 3,5-Dibromo-6-methylpyrazin-2-amine possesses both antimicrobial and anticancer properties. The structural features of the compound, particularly the bromine substituents, contribute to these activities through:

-

Interaction with specific microbial targets

-

Modulation of cellular signaling pathways in cancer cells

-

Potential interference with DNA replication processes

-

Inhibition of key enzymes in pathogenic organisms

These properties position the compound as a potential lead structure for developing new therapeutic agents targeting infectious diseases and cancer .

Research Applications

3,5-Dibromo-6-methylpyrazin-2-amine finds applications across multiple research domains, leveraging its unique structural and chemical properties.

Medicinal Chemistry Applications

In medicinal chemistry, the compound serves as:

-

A building block for synthesizing more complex bioactive molecules

-

A scaffold for creating compound libraries for drug discovery

-

A pharmacophore model for developing structure-activity relationships

-

A lead compound for optimization in drug development programs

The compound's versatility in medicinal chemistry stems from its reactive halogen substituents, which allow for various synthetic transformations .

Chemical Research

In chemical research, 3,5-Dibromo-6-methylpyrazin-2-amine functions as:

-

A model substrate for studying halogen bonding interactions

-

An intermediate in the synthesis of heterocyclic compounds

-

A reagent for investigating substitution reactions on pyrazine rings

-

A precursor for cross-coupling reactions (e.g., Suzuki, Stille couplings)

These applications highlight the compound's utility beyond biological research, extending into fundamental chemical investigations .

Comparative Analysis with Structural Analogs

Understanding the relationship between 3,5-Dibromo-6-methylpyrazin-2-amine and structurally related compounds provides insight into structure-activity relationships and potential applications.

Structural Analogs

Several compounds share structural similarities with 3,5-Dibromo-6-methylpyrazin-2-amine:

| Compound | Key Structural Difference | Molecular Formula |

|---|---|---|

| 3,5-Dibromo-6-(trifluoromethyl)pyrazin-2-amine | Trifluoromethyl group instead of methyl | C₅H₂Br₂F₃N₃ |

| 3,5-Dichloro-6-methylpyrazin-2-amine | Chlorine atoms instead of bromine | C₅H₅Cl₂N₃ |

| 3,5-Dibromo-6-chloro-N-methylpyrazin-2-amine | Chlorine at position 6, N-methyl on amino group | C₅H₄Br₂ClN₃ |

These structural variations introduce different electronic, steric, and physicochemical properties that influence their respective biological activities and chemical reactivities.

Structure-Activity Relationships

The comparative analysis of these analogs reveals important structure-activity relationships:

-

Halogen substitution pattern affects binding affinity to biological targets

-

The nature of the alkyl group (methyl vs. trifluoromethyl) influences electronic distribution

-

N-methylation alters hydrogen bonding capabilities and membrane permeability

-

The size difference between bromine and chlorine impacts steric interactions with receptors

These structure-activity relationships provide valuable guidance for rational design of new compounds with enhanced properties or targeted biological activities.

Current Research Trends and Future Directions

Research interest in 3,5-Dibromo-6-methylpyrazin-2-amine continues to evolve, with several emerging trends and future directions evident in the scientific literature.

Recent Research Developments

Recent investigations have expanded our understanding of the compound's potential applications:

-

Exploration as a scaffold for developing kinase inhibitors

-

Utilization in fragment-based drug discovery approaches

-

Investigation of its role in modulating specific cellular signaling pathways

-

Development of more efficient synthetic routes for large-scale production

These research directions reflect the continuing relevance of this compound in contemporary scientific investigations .

Future Research Opportunities

Several promising research directions remain to be fully explored:

-

Comprehensive evaluation of biological activity profiles against diverse targets

-

Development of targeted delivery systems for potential therapeutic applications

-

Investigation of synergistic effects with established therapeutic agents

-

Design and synthesis of optimized derivatives with enhanced properties

-

Exploration of sustainable and environmentally friendly synthetic routes

These future directions highlight the ongoing potential for 3,5-Dibromo-6-methylpyrazin-2-amine to contribute to scientific advancement across multiple disciplines .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume